

Efficacy Outcomes by Patient Population

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Compound Focus: Conteltinib

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Efficacy Endpoint	ALK TKI-Naïve Patients (n=39)	Crizotinib-Pretreated Patients (n=21)
Overall Response Rate (ORR)	64.1% (25 of 39)	33.3% (7 of 21)
ORR 95% Confidence Interval	47.2% - 78.8%	14.6% - 57.0%
Median Progression-Free Survival (PFS)	15.9 months	6.73 months
PFS 95% Confidence Interval	9.26 - 23.3 months	4.73 - 8.54 months
Median Duration of Response (DoR)	15.0 months	6.60 months
DoR 95% Confidence Interval	9.06 - 25.8 months	3.77 - 13.3 months

Study Design & Patient Demographics

The foundational elements of the phase 1 trial are critical for interpreting the results.

- Trial Identifier:** NCT02695550 [1]
- Study Design:** Multicenter, single-arm, open-label, first-in-human phase 1 study, consisting of a dose-escalation phase and a dose-expansion phase [1].

- **Patient Enrollment:** 64 patients with advanced ALK-positive NSCLC were enrolled between April 13, 2016, and February 8, 2020. Of these, 41 (64.1%) were ALK TKI-naïve and 23 (35.9%) had received crizotinib previously [1] [2].
- **Dosing:** In the dose-escalation phase, **conteltinib** was taken orally at doses ranging from 50 mg to 800 mg once daily (quaque die, QD) [1].

Safety and Tolerability Profile

The safety of **conteltinib** was assessed in all patients who received at least one dose, with adverse events (AEs) judged by investigators according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 4.03 [3].

- **Treatment-Related Adverse Events (TRAEs):** 90.6% (58 of 64) of patients experienced TRAEs. The majority were low-grade, with 14.1% (9 of 64) of patients experiencing grade 3 or higher TRAEs [1] [2].
- **Most Common TRAEs:** The table below lists the most frequent TRAEs observed in the study [1] [2].

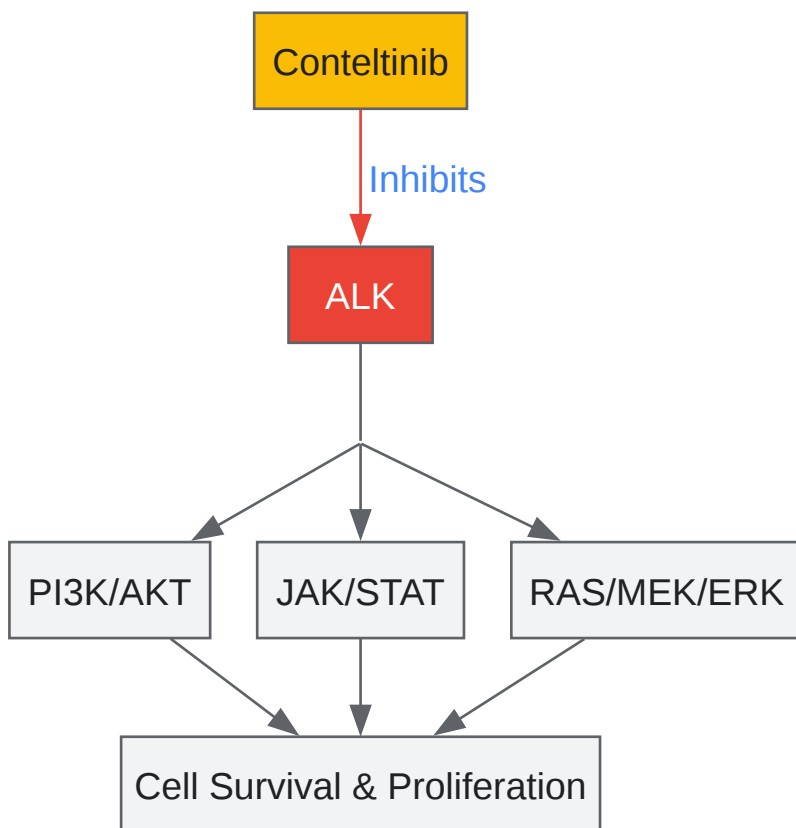
Adverse Event	Incidence (n=64)
Diarrhea	46 (71.9%)
Elevated Serum Creatinine	29 (45.3%)
Elevated Aspartate Aminotransferase (AST)	25 (39.1%)
Nausea	24 (37.5%)

- **Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Dose (MTD):** One DLT event was reported at the 600 mg dose. The **MTD was not reached** within the tested dose range up to 800 mg QD [1] [2].
- **Recommended Phase 2 Dose (RP2D):** Based on the study's findings, the RP2D was determined to be **600 mg QD for ALK TKI-naïve patients** and **300 mg twice daily (bis in die, BID) for patients who had received crizotinib previously** [1] [2].

Mechanism of Action and Preclinical Rationale

Conteltinib is an oral, highly potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor (TKI). Its preclinical profile provided the rationale for its clinical investigation [1].

- **Potent ALK Inhibition:** In enzymatic assays, **conteltinib** is approximately **10-fold more potent than crizotinib** against ALK [1].
- **Activity Against Resistance Mutations:** It can inhibit various crizotinib-resistant ALK mutations, including **L1196M, G1202R, F1174L, G1269S, and R1275Q** [1].
- **Multi-Target Inhibition:** **Conteltinib** also acts as a **pan-inhibitor of Focal Adhesion Kinase (FAK)**, and inhibits **Pyk2 and IGF-1R**, although with less potency than its inhibition of ALK. This multi-target profile may contribute to its anti-tumor activity by disrupting additional pathways involved in cancer cell survival and proliferation [4] [5]. The following diagram illustrates its primary mechanism of action.



ALK Signaling & Oncogenic Pathways

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Interpretation and Future Development

- **Clinical Implications:** The phase 1 results established **conteltinib** as a potential treatment option for advanced ALK-positive NSCLC, showing **robust efficacy in TKI-naïve patients** and **clinically meaningful activity in those who failed prior crizotinib** [1].
- **Subsequent Development:** As of October 2022, **conteltinib** had progressed to **Phase III clinical trials** for NSCLC in China [6]. Furthermore, a phase Ib/II study combining **conteltinib** with a KRAS G12C inhibitor (SY-5933) in advanced solid tumors was planned for June 2025, indicating an expansion of its therapeutic exploration into combination therapies and other cancer types [7].

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